molecular formula C27H26N2O4 B7717952 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide

Cat. No. B7717952
M. Wt: 442.5 g/mol
InChI Key: AIGLBCNORAMSQV-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide, also known as HMDB, is a chemical compound that has been studied extensively in scientific research. It is a benzamide derivative that has shown potential as a therapeutic agent in several areas of medicine.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. This compound has also been shown to modulate the activity of several neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the body, which may contribute to its potential therapeutic effects in several diseases.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has several advantages for lab experiments, including its high purity and stability. However, it is also a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other drugs. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and 3,4-dimethoxybenzylamine in the presence of acetic acid. The resulting intermediate is then treated with m-tolyl isocyanate to yield the final product. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of this compound.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications in several areas of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-7-5-10-22(13-17)29(27(31)20-11-12-23(32-3)24(15-20)33-4)16-21-14-19-9-6-8-18(2)25(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLBCNORAMSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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